molecular formula C7H15NO B130399 1-Methyl-2-piperidinemethanol CAS No. 20845-34-5

1-Methyl-2-piperidinemethanol

Cat. No. B130399
CAS RN: 20845-34-5
M. Wt: 129.2 g/mol
InChI Key: HXXJMMLIEYAFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinemethanol derivatives has been explored in several studies. For instance, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been achieved from 1,3-dimethyl-4-piperidinone, with key reactions controlling the C3-C4 relative stereochemistry . Another study reports the synthesis of DL-2-piperidinemethanol and meso-cis-2,6-piperidinedimethanol from 2-picoline and 2,6-lutidine, respectively . Additionally, enantiomerically pure 2-piperazinemethanols have been synthesized from 2-piperazinecarboxylic acid, which were used as chiral ligands in enantioselective borane reductions .

Molecular Structure Analysis

The molecular structure of piperidinemethanol derivatives has been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol has been determined, showing both inter and intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of piperidinemethanol derivatives has been investigated in various contexts. For instance, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds has been achieved using Fe3O4 magnetic nanoparticles as a catalyst under ultrasound irradiation . Another study describes the synthesis of 1-methyl-4-(N-aroyl)-piperidinamides, which exhibited anti-inflammatory and analgesic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized, including the standard molar enthalpies of combustion and vaporization. These thermodynamic values have been used to derive the standard molar enthalpies of formation of the compound in both liquid and gaseous phases . The study provides a detailed analysis of the enthalpic increments and interprets the results in terms of molecular structure.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • 1-Methyl-2-piperidinemethanol has been used in the stereoselective transformation of pyrazinones into various analogues, including potential substance P antagonists (Rogiers et al., 2003).
    • It has been involved in studies determining standard molar enthalpies of formation, contributing to our understanding of its chemical properties (Silva & Cabral, 2006).
    • This compound has also been explored in the synthesis of DL-2-piperidinemethanol and its analogues, with applications in structural chemistry (Kasuga & Taguchi, 1965).
  • Pharmacological Research

    • In pharmacological research, this compound derivatives have been studied as potential gastric antisecretory agents (Scott et al., 1983).
    • Its derivatives have also been investigated for neuroprotective properties, specifically as N-methyl-D-aspartate (NMDA) antagonists (Chenard et al., 1995).
  • Environmental Applications

    • This compound has been evaluated for its interaction with NOx in post-combustion CO2 capture processes, highlighting its environmental relevance (Jackson & Attalla, 2011).
  • NMR Spectroscopy

    • It has been a subject of study in NMR spectroscopy, aiding in the understanding of molecular dynamics and stereostructural elucidation (Cholli & Pennino, 1988).
  • Drug Synthesis and Testing

    • This compound plays a role in the synthesis and testing of novel substances, including its use in the synthesis of 2-methoxydiphenidine, a dissociative agent studied for NMDA receptor activity (McLaughlin et al., 2016).
  • Electrooxidative Cyclization

    • In the field of organic chemistry, this compound is used in electrooxidative cyclization processes to synthesize novel compounds (Okimoto et al., 2012).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation . In case of exposure, immediate medical attention is required .

Mechanism of Action

Target of Action

1-Methyl-2-piperidinemethanol is a complex compound with multiple potential targets. It has been suggested to interact with the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1) . These receptors play crucial roles in angiogenesis, the process of new blood vessel formation, which is essential for many physiological and pathological processes.

Mode of Action

It is believed to act as an inhibitor for vegfr-2 and fgfr1 . By inhibiting these receptors, this compound may interfere with the signaling pathways they are involved in, leading to altered cellular responses.

Biochemical Pathways

The inhibition of VEGFR-2 and FGFR1 can affect several biochemical pathways. These receptors are involved in the regulation of cell proliferation, survival, migration, and differentiation. Therefore, their inhibition can lead to the disruption of these processes .

Pharmacokinetics

It is suggested to have high gi absorption and low skin permeation . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse due to its potential to interact with multiple targets. By inhibiting VEGFR-2 and FGFR1, it may affect cell proliferation, survival, and other cellular processes .

properties

IUPAC Name

(1-methylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJMMLIEYAFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307492
Record name 1-Methyl-2-piperidinemethanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

20845-34-5
Record name 1-Methyl-2-piperidinemethanol
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Record name 1-Methyl-2-piperidinemethanol
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Record name 1-Methyl-2-piperidinemethanol
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Record name 1-methyl-2-piperidinemethanol
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Synthesis routes and methods

Procedure details

Following the known procedure of patent EP 0 429 984 A2 (reference example 8). The resolution was identical to the above given procedure except that 4 rounds of crystallization were performed instead of the two as sited above. To a mixture of (±)-1-methyl-2-piperidinemethanol (77 g, 596 mmol) in EtOH (615 mL) was added dibenzoyl-D-tartaric acid (205 g, 573 mmol). The resulting mixture was slowly heated until a solution was obtained at which time the solution was slowly cooled with gentle stirring. After 12 h the crystals were isolated and dried to afford 131.6 g. This process was repeated: (2) EtOH (533 mL) provided 92.5 g. (3) EtOH (225 mL) provided 68 g (4) EtOH (200 mL) provided 49 g. The resulting salt was treated with 3M HCl (200 mL) which was heated to induce it to dissolve. The still warn solution was poured into a separatory funnel and extracted with ethyl acetate. The remaining aqueous layer was adjusted to pH 10 with K2CO3. The solution was extracted with CH2Cl2, dried (MgSO4) and concentrated to give 12 g of the alcohol. This alcohol (12 g, 92.8 mmol) was suspended in CH2Cl2 (200 mL) and SOCl2 added. After stirring for 12 h, the solvent was removed to provide a crude HCl salt. This salt was dissolved in EtOH (100 mL) and treated with NH2NH2 (89 mL, 1.86 mol) and heated to reflux for 12 h. NaOH (74 g) in H2O (30 mL) was added and stirred for 1 h. Half the solvent was removed and the residue extracted with ether to give a crude oil. After distillation under reduced pressure (50–60° C.) the pure hydrazine product (4.87 g) was obtained. This hydrazine (1.6 g, 11.2 mmol) was dissolved in THF (10 mL) and triphenylmethylisocyanate (3.19 g, 11.2 mmol) was added slowly. The solution was then stirred overnight and filtered to provide 650 mg of the desired product in good purity. 1H NMR (DMSO-d6): δ 1.10 (m, 2H), 1.30–1.56 (m, 4H), 1.95 (t, 1H), 2.15 (s, 1H), 2.18 (s, 3H), 2.71(d, 1H), 3.25 (q, 1H), 3.55(q, 1H), 4.80 (s, 2H), 7.12–7.32 (m, 15 H), 8.02 (s, 1H). ESI-MS m/z 429.2 (100, M+H).
[Compound]
Name
984 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Name
Quantity
615 mL
Type
solvent
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
225 mL
Type
solvent
Reaction Step Five
Name
Quantity
533 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 1-methyl-2-piperidinemethanol in Sambucus nigra L. flower extract?

A1: Identifying individual phytoconstituents, like this compound, within plant extracts is crucial for understanding the potential bioactivity of these natural products. Further research may elucidate if this compound contributes to the observed antimicrobial effects of the flower extract or possesses other biological activities. []

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